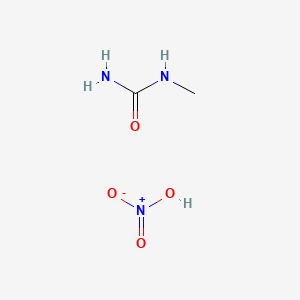

Nitric acid--N-methylurea (1/1)

Description

Nomenclature and Formal Chemical Classification of Nitric Acid--N-Methylurea (1/1)

The compound is formally a 1:1 salt of N-methylurea and nitric acid. According to the International Union of Pure and Applied Chemistry (IUPAC), its preferred name is [carbamoyl(methyl)amino] nitrate (B79036) . nih.gov It is also commonly referred to as N-methylurea nitrate . nih.gov

The compound is classified as an organic nitrate salt. It is formed from the protonation of the urea (B33335) functional group of N-methylurea by the strong acid, nitric acid. The resulting cation is the N-methyluronium ion, and the anion is the nitrate ion.

Below is a table summarizing its key chemical identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃O₄ | nih.gov |

| Molecular Weight | 135.08 g/mol | nih.gov |

| IUPAC Name | [carbamoyl(methyl)amino] nitrate | nih.gov |

| Synonyms | N-methylurea nitrate | nih.gov |

| InChI | InChI=1S/C2H5N3O4/c1-4(2(3)6)9-5(7)8/h1H3,(H2,3,6) | nih.gov |

| InChIKey | ZGWCRQUPXVKQAZ-UHFFFAOYSA-N | nih.gov |

| SMILES | CN(C(=O)N)ON+[O-] | nih.gov |

Historical Perspectives on the Investigation of Nitric Acid--N-Methylurea (1/1)

The investigation of N-methylurea nitrate has historical roots in the mid-20th century, primarily focused on determining its fundamental solid-state properties. A key early study was published in 1957 by John H. Bryden of the U.S. Naval Ordnance Test Station. iucr.org In this research, crystals of N-methylurea nitrate were prepared by the simple method of evaporating an aqueous solution of the compound at room temperature. iucr.org

The primary focus of this historical work was the elucidation of the compound's crystal structure using X-ray diffraction techniques. iucr.org The study successfully determined the crystal system, space group, and unit cell dimensions, providing the first detailed insight into the three-dimensional arrangement of the N-methyluronium and nitrate ions in the crystal lattice. iucr.orgiucr.org This early analysis, conducted using Fourier analysis of Patterson and electron-density projections, laid the groundwork for a more refined understanding of its structure, with the author noting that a future least-squares refinement would be beneficial to resolve the hydrogen atom positions more clearly. iucr.org

The synthesis of the precursor, N-methylurea, had been established through various methods, including the reaction of methylamine (B109427) hydrochloride with urea. orgsyn.org The formation of the nitrate salt is a straightforward acid-base reaction, but its structural characterization was a significant step in the context of the broader study of organic salts and hydrogen-bonded structures during that period.

Crystallographic Data from Early Research (1957)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| Unit Cell Dimension (a₀) | 11.22 Å |

| Unit Cell Dimension (b₀) | 8.12 Å |

| Unit Cell Dimension (c₀) | 6.36 Å |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.571 g/cm³ |

Data sourced from Bryden, 1957. iucr.org

Academic Significance and Research Trajectories of Nitric Acid--N-Methylurea (1/1)

The academic significance of Nitric acid--N-methylurea (1/1) lies primarily in its utility as a model system for studying chemical crystallography and intermolecular forces. The compound is a classic example of a salt formed between a simple organic base and an inorganic acid. ill.eu Its study contributes to the broader understanding of how hydrogen bonds and ionic interactions dictate the formation and structure of molecular crystals.

Research on this compound provides valuable data for the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with predictable structures and properties. The well-defined crystal structure of N-methylurea nitrate, established historically, serves as a reference point for computational and theoretical studies modeling hydrogen-bonded networks. iucr.org

The compound is also part of the larger family of urea and methylurea (B154334) derivatives that are of interest for their chemical properties and interactions. solubilityofthings.comnih.gov While N-methylurea itself has applications in chemical synthesis, its salt with nitric acid is more of a subject of fundamental research. chemicalbook.com The investigation into its structure and properties helps to clarify the effects of protonation and salt formation on the electronic and conformational characteristics of the urea functional group. Current and future research trajectories involving this compound are likely to remain in the academic sphere, focusing on high-resolution structural analysis (including neutron diffraction to precisely locate hydrogen atoms), comparative studies with other urea-based salts, and computational chemistry to model its intermolecular interaction energies.

Properties

CAS No. |

598-11-8 |

|---|---|

Molecular Formula |

C2H7N3O4 |

Molecular Weight |

137.10 g/mol |

IUPAC Name |

methylurea;nitric acid |

InChI |

InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4) |

InChI Key |

OYPQRMVCANVXGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Nitric Acid N Methylurea 1/1

Established Synthetic Routes for Nitric Acid--N-Methylurea (1/1)

The interaction between N-methylurea and nitric acid primarily results in an acid-base reaction to form a salt, N-methyluronium nitrate (B79036). This occurs through the protonation of the most basic site on the N-methylurea molecule, the carbonyl oxygen, by the strong acid, nitric acid. This is analogous to the well-documented 1:1 salt formed between urea (B33335) and nitric acid, where a proton is fully transferred from the acid to the urea's carbonyl group.

While specific documented syntheses for N-methyluronium nitrate are not prevalent in the literature, its formation follows standard acid-base chemistry. The synthesis would involve combining equimolar amounts of N-methylurea and nitric acid, likely in a suitable solvent, followed by isolation of the resulting salt.

However, the more extensively studied and synthetically significant reaction involving N-methylurea and an acidic nitrogen-based system is not the formation of a simple salt, but the synthesis of N-methyl-N-nitrosourea (MNU). Given the focus on nitrosation and its derivatives in subsequent sections, this pathway is detailed below as the primary synthetic application of these precursors.

Optimized Reaction Conditions for Nitric Acid--N-Methylurea (1/1) Synthesis

The synthesis of N-methyl-N-nitrosourea (MNU) from N-methylurea requires a nitrosating agent, typically generated in situ from a nitrite (B80452) salt and a strong acid. The conditions for this reaction have been optimized for both batch and continuous flow processes to ensure safety and efficiency.

In a typical batch procedure, a solution of N-methylurea and sodium nitrite in water is cooled significantly, often to 0°C or below. This solution is then added slowly to a cold mixture of a strong acid, such as sulfuric acid, and ice. orgsyn.org Maintaining a low temperature is crucial to control the exothermic reaction and the stability of the product. The MNU product precipitates as a crystalline solid and is quickly filtered and dried. orgsyn.org

Continuous flow synthesis offers a safer and more scalable alternative. In one established method, separate feeds of N-methylurea in aqueous acid (e.g., hydrochloric acid), an organic solvent, and an aqueous solution of sodium nitrite are mixed in T-pieces and passed through coiled reactors at a controlled temperature (e.g., 25°C). rsc.org This method allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates. rsc.org

The following table summarizes conditions from representative batch and continuous flow syntheses of N-methyl-N-nitrosourea.

| Parameter | Batch Synthesis orgsyn.org | Continuous Flow Synthesis rsc.org |

| Reactants | N-methylurea, Sodium Nitrite, Sulfuric Acid | N-methylurea, Sodium Nitrite, Hydrochloric Acid |

| Temperature | Maintained at or below 0°C | 25°C |

| Solvent/Medium | Water | Water and an organic solvent (e.g., 2-MeTHF/diethyl ether) |

| Addition Rate | Slow addition of methylurea-nitrite solution to acid (approx. 1 hour) | Continuous feed with defined flow rates (e.g., 0.985 mL/min for acid/urea feed) |

| Product Isolation | Suction filtration of precipitated solid | Liquid-liquid phase separation |

| Yield | 66–72% | 83% |

Stoichiometric and Mechanistic Considerations in Nitric Acid--N-Methylurea (1/1) Formation

The formation of the simple salt, N-methyluronium nitrate, follows a straightforward 1:1 stoichiometry between N-methylurea and nitric acid.

The mechanism and stoichiometry for the synthesis of N-methyl-N-nitrosourea are more complex. The reaction is not a direct reaction with nitric acid but with a nitrosating agent formed from a nitrite and a different strong acid.

Stoichiometry: The reaction typically employs a molar excess of the nitrosating agent relative to the N-methylurea substrate to drive the reaction to completion. For instance, a continuous flow procedure may use 1.5 equivalents of sodium nitrite relative to N-methylurea. rsc.org Similarly, batch preparations use equivalent or slightly excess molar amounts of sodium nitrite to the starting N-methylurea. orgsyn.org

Mechanism: The key mechanistic step is the generation of the electrophilic nitrosating agent. In the presence of a strong acid like H₂SO₄ or HCl, the nitrite ion (from sodium nitrite) is protonated to form nitrous acid (HNO₂). Further protonation leads to the loss of a water molecule to generate the highly reactive nitrosonium ion (NO⁺). chemicalforums.com

The N-methylurea molecule then acts as a nucleophile. The terminal amino group is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The nitrogen atom bearing the methyl group is more nucleophilic and attacks the nitrosonium ion. This is followed by deprotonation to yield the final product, N-methyl-N-nitrosourea. chemicalforums.com

Chemical Reactivity and Transformations Involving Nitric Acid--N-Methylurea (1/1)

The chemical reactivity of the Nitric acid--N-methylurea system is dominated by the transformations of its components, particularly the N-methylurea moiety. These reactions include participation in nitrosation to form MNU, engagement in transnitrosation processes, and serving as a precursor for various chemical derivatives.

Participation of Nitric Acid--N-Methylurea (1/1) in Nitrosation Reactions

The N-methylurea component is a well-established substrate for nitrosation reactions, leading to the formation of N-methyl-N-nitrosourea (MNU). orgsyn.orgwikipedia.org This transformation is of significant interest as it represents a pathway for the endogenous formation of carcinogenic compounds. For example, MNU can be produced from the nitrosation of creatinine (B1669602) or methylurea-containing foods under the acidic conditions of the stomach. researchgate.netnih.govresearchgate.net

The reaction involves treating N-methylurea with a source of nitrite, such as sodium nitrite, in an acidic medium. rsc.orgresearchgate.net The acid facilitates the conversion of nitrite into the active nitrosating species, which then reacts with N-methylurea. The efficiency and rate of this reaction are pH-dependent, with optimal formation of MNU from creatinine observed between pH 1 and 3. nih.gov

Mechanistic Elucidation of Transnitrosation Processes Mediated by Components of Nitric Acid--N-Methylurea (1/1)

Transnitrosation is a process where a nitroso group is transferred from a N-nitroso compound to another amine or nucleophile. The N-methylurea component can act as an acceptor in such reactions.

A notable example is the transnitrosation from non-mutagenic N-nitrosoproline (NP) to N-methylurea, which results in the formation of the mutagenic N-methyl-N-nitrosourea (MNU). nih.gov This reaction is significantly accelerated by the presence of thioureas under acidic conditions. nih.gov

Kinetic studies suggest a mechanism where the nitroso group is not transferred directly from NP to N-methylurea. Instead, the protonated NP first transfers the nitroso group to the more nucleophilic thiourea (B124793). This intermediate S-nitrosothiourea then efficiently transfers the nitroso group to N-methylurea to form MNU. nih.gov The rate of MNU formation correlates linearly with the concentrations of N-nitrosoproline, the thiourea catalyst, and the oxonium ion, while being independent of the N-methylurea concentration. This indicates that the rate-determining step is the initial complex formation between the protonated N-nitrosoproline and the thiourea catalyst. nih.gov

Derivative Formation from Nitric Acid--N-Methylurea (1/1) and Related Precursors

The primary related precursor formed from the components of the title compound is N-methyl-N-nitrosourea (MNU). MNU is a versatile intermediate used in the synthesis of several important derivatives.

Diazomethane (B1218177) Synthesis: MNU is a traditional precursor for the synthesis of diazomethane. wikipedia.org Treatment of MNU with a strong base, such as potassium hydroxide (B78521), leads to its decomposition, yielding diazomethane, water, and potassium cyanate. This reaction is often performed in a two-phase system with an organic solvent like ether to extract the diazomethane as it is formed. rsc.org

N-Substituted Urea Synthesis: N-nitroso-N-methylurea can be used to prepare various N-substituted ureas. When MNU is reacted with amines in an aqueous solution, it decomposes to generate isocyanic acid and methylnitrosamide. The isocyanic acid is then trapped by the amine to produce good yields of the corresponding N-substituted urea. Similarly, using N-nitroso-N,N'-dimethylurea as the precursor yields N-substituted-N'-methylureas.

Complex Analogues: For research purposes, more complex derivatives of MNU have been synthesized. An example is an MNU analogue covalently linked to a methidium nucleus. nih.govacs.org This type of derivative is designed to study the interactions and reactions of the alkylating MNU moiety with specific biological targets like DNA. nih.gov

Structural Elucidation and Computational Investigations of Nitric Acid N Methylurea 1/1

Crystallographic Analysis of Nitric Acid--N-methylurea (1/1)

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. For Nitric acid--N-methylurea (1/1), both single-crystal and powder X-ray diffraction techniques are crucial for a comprehensive structural characterization.

Single-Crystal X-ray Diffraction Studies of Nitric Acid--N-Methylurea (1/1)

Single-crystal X-ray diffraction provides precise information about the crystal structure of a compound, including unit cell dimensions, space group, and atomic coordinates. In the case of Nitric acid--N-methylurea (1/1), a study was conducted on crystals grown from an aqueous solution at room temperature. nih.gov

The analysis revealed that the compound crystallizes in the orthorhombic system. The unit cell dimensions were determined using CuKα radiation (λ = 1.5418 Å) and are as follows:

a = 11.22 Å (± 0.04)

b = 8.12 Å (± 0.03)

c = 6.36 Å (± 0.02)

The unit cell contains four molecules of Nitric acid--N-methylurea (1/1). nih.gov Based on the observed systematic absences of reflections (h0l present only for h+l = 2n, and 0kl present only for k = 2n), the space group was determined to be Pbnm . nih.gov This space group indicates the presence of a mirror plane, and the molecules are situated in these mirror planes. nih.gov

The structure was solved using Patterson and electron-density projections. nih.gov The analysis confirms that in the crystalline state, a proton is transferred from nitric acid to the carbonyl oxygen of N-methylurea, forming a salt composed of the N-methylureatium cation and the nitrate (B79036) anion.

Table 1: Crystallographic Data for Nitric Acid--N-Methylurea (1/1)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| a (Å) | 11.22 (± 0.04) |

| b (Å) | 8.12 (± 0.03) |

| c (Å) | 6.36 (± 0.02) |

| Molecules per unit cell (Z) | 4 |

Data sourced from a 1956 study published in Acta Crystallographica. nih.gov

Further refinement of the structure would be necessary to precisely determine the positions of the hydrogen atoms. nih.gov

Powder X-ray Diffraction Patterns and Analysis of Nitric Acid--N-Methylurea (1/1)

Spectroscopic Characterization Techniques for Nitric Acid--N-Methylurea (1/1)

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in a compound. A combination of vibrational, magnetic resonance, and mass spectrometric methods would be required for a full characterization of Nitric acid--N-methylurea (1/1).

Vibrational Spectroscopy (Infrared and Raman) of Nitric Acid--N-Methylurea (1/1)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb and scatter light at characteristic frequencies, providing a detailed molecular fingerprint.

Experimental IR and Raman spectra specifically for Nitric acid--N-methylurea (1/1) are not available in the surveyed literature. However, the expected spectral features can be predicted based on the known vibrational modes of the N-methylureatium cation and the nitrate anion.

Expected Vibrational Bands:

N-H Stretching: Bands in the region of 3000-3400 cm⁻¹ would be expected due to the stretching vibrations of the N-H bonds in the amino and protonated carbonyl groups of the N-methylureatium cation.

C-H Stretching: Vibrations of the methyl (CH₃) group would appear in the 2800-3000 cm⁻¹ region.

C=O Stretching (Amide I): The carbonyl stretch in the protonated N-methylurea would be shifted compared to the neutral molecule and would likely appear in the 1650-1700 cm⁻¹ region.

N-H Bending (Amide II): Bending vibrations of the N-H groups are expected in the 1550-1650 cm⁻¹ range.

Nitrate (NO₃⁻) Vibrations: The nitrate anion has characteristic vibrational modes. The strong, doubly degenerate asymmetric stretching (ν₃) would be expected around 1350-1380 cm⁻¹, and the symmetric stretching (ν₁) would appear near 1050 cm⁻¹. The out-of-plane bending (ν₂) and in-plane bending (ν₄) modes would be found at lower frequencies, around 830 cm⁻¹ and 720 cm⁻¹, respectively.

Table 2: Predicted Vibrational Bands for Nitric Acid--N-Methylurea (1/1)

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | -NH₂ and -NH- | 3000-3400 |

| C-H Stretching | -CH₃ | 2800-3000 |

| C=O Stretching (Amide I) | Protonated Carbonyl | 1650-1700 |

| N-H Bending (Amide II) | -NH₂ and -NH- | 1550-1650 |

| Asymmetric NO₃⁻ Stretch (ν₃) | Nitrate Anion | 1350-1380 |

| Symmetric NO₃⁻ Stretch (ν₁) | Nitrate Anion | ~1050 |

| Out-of-plane NO₃⁻ Bend (ν₂) | Nitrate Anion | ~830 |

| In-plane NO₃⁻ Bend (ν₄) | Nitrate Anion | ~720 |

This table represents predicted values based on the constituent ions and not experimental data for the compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitric Acid--N-Methylurea (1/1)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Specific experimental ¹H and ¹³C NMR data for Nitric acid--N-methylurea (1/1) are not found in the reviewed literature. For analysis, the compound would need to be dissolved in a suitable deuterated solvent. The expected chemical shifts can be inferred from the structure of the N-methylureatium cation.

Expected NMR Signals:

¹H NMR:

A signal corresponding to the protons of the methyl group (-CH₃), likely appearing as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

Signals for the protons of the amino group (-NH₂) and the protonated imino group (-NH-), which may be broad and their chemical shifts could be solvent-dependent. The proton on the carbonyl oxygen would also be expected, though it might undergo exchange with the solvent.

¹³C NMR:

A signal for the carbon atom of the methyl group.

A signal for the carbonyl carbon, which would be expected to be deshielded due to the positive charge on the protonated oxygen.

Table 3: Predicted NMR Resonances for the N-Methylureatium Cation

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹H | -CH₃ | ~2.5 - 3.5 |

| ¹H | -NH₂ / -NH- | Variable, likely broad |

| ¹³C | -CH₃ | ~25 - 35 |

| ¹³C | C=O | >160 |

This table represents predicted values based on the cation's structure and not experimental data for the compound itself.

Mass Spectrometric Fingerprinting of Nitric Acid--N-Methylurea (1/1)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

An experimental mass spectrum for Nitric acid--N-methylurea (1/1) is not available in the public databases searched. The compound has a molecular weight of 137.09 g/mol . In a mass spectrometer, the compound would likely be ionized, and the resulting molecular ion or its fragments would be detected. The fragmentation pattern would depend on the ionization technique used. It is plausible that fragments corresponding to the N-methylurea cation and potentially the nitrate anion or its decomposition products would be observed.

Quantum Chemical and Computational Modeling of Nitric Acid--N-Methylurea (1/1)

The 1:1 complex of nitric acid and N-methylurea exists as an ionic salt, N-methyluronium nitrate. In this salt, the nitric acid molecule protonates the N-methylurea, most likely at the carbonyl oxygen atom, forming the N-methyluronium cation and a nitrate anion. Computational modeling is a powerful tool for investigating the structure, stability, and properties of this complex at an atomic level. These studies provide insights that are complementary to experimental data, helping to elucidate electronic structures, interaction dynamics, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on the Electronic Structure of Nitric Acid--N-Methylurea (1/1)

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecular systems. sfasu.edu For N-methyluronium nitrate, DFT calculations are employed to determine the equilibrium geometries of the constituent ions, analyze the nature of the bonding between them, and calculate various electronic properties.

In a typical DFT study, the geometries of the N-methyluronium cation and the nitrate anion are optimized to find the lowest energy arrangement of their atoms. Such calculations, often using a basis set like 6-311+G**, would show that upon protonation of N-methylurea, significant changes occur in its geometry. researchgate.net The C=O double bond lengthens due to the localization of the positive charge and the formation of a C-OH group, while the C-N bonds shorten, indicating increased double bond character and charge delocalization across the N-C-N fragment. The resulting cation is stabilized by resonance.

The nitrate anion is typically found to have a trigonal planar geometry (D3h symmetry) with N-O bond lengths around 1.25 Å. nih.gov In the N-methyluronium nitrate complex, this ideal symmetry may be slightly distorted due to strong hydrogen bonding interactions with the N-methyluronium cation. The primary interactions are expected to be hydrogen bonds between the acidic protons of the cation (from the -NH2, -NH, and the newly formed -OH groups) and the oxygen atoms of the nitrate anion.

DFT calculations can also elucidate the electronic properties, such as the distribution of atomic charges and the nature of the frontier molecular orbitals (HOMO and LUMO). The calculated electrostatic potential surface would visually confirm the charge distribution, showing positive potential around the cation's acidic protons and negative potential around the nitrate anion's oxygen atoms. The HOMO-LUMO energy gap is a key parameter indicating the chemical reactivity and kinetic stability of the complex. Studies on analogous compounds like anilinium nitrate have successfully used DFT methods such as B3LYP and B3PW91 to correlate calculated parameters with experimental findings. nih.gov

Table 1.nih.govMolecular Dynamics Simulations of Nitric Acid--N-Methylurea (1/1) Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of interactions, structural arrangements in condensed phases, and transport properties. nih.gov For N-methyluronium nitrate, MD simulations can model the interactions between the ion pairs in a crystal lattice or in solution.

A prerequisite for classical MD simulations is the development of an accurate force field, which defines the potential energy of the system as a function of its atomic coordinates. This typically involves parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). These parameters can be derived from quantum chemistry calculations (like DFT) or fitted to reproduce experimental data. For instance, polarizable force fields have been successfully used to simulate mixtures of ionic liquids and nitric acid, capturing the complex intermolecular forces accurately.

MD simulations of N-methyluronium nitrate would reveal the nature and dynamics of the hydrogen bonding network. The simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric distributions. In the solid state, these simulations can help understand phase stability and mechanical properties. In solution, MD can be used to study solvation effects, ion pairing, and the diffusion of the ions. The simulations would track the movement of each atom over time, allowing for the calculation of macroscopic properties like density, viscosity, and diffusion coefficients from the microscopic trajectories.

Table 2.Theoretical Prediction of Spectroscopic Properties of Nitric Acid--N-Methylurea (1/1)

Theoretical calculations are crucial for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. For N-methyluronium nitrate, DFT calculations can compute the harmonic vibrational frequencies and intensities, which can then be compared with experimental spectra to confirm the structure and assign the observed bands to specific atomic motions.

The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to the atomic positions. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net The analysis of the potential energy distribution (PED) for each mode allows for a quantitative assignment of the vibrational bands to contributions from internal coordinates like stretching and bending.

In the spectrum of N-methyluronium nitrate, one would expect to see characteristic bands from both the cation and the anion. Key features would include:

N-H and O-H stretching vibrations from the cation, likely appearing as broad bands at high wavenumbers due to strong hydrogen bonding.

The disappearance of the strong C=O stretching band of neutral N-methylurea and the appearance of new modes related to the C-OH group.

Strong absorption bands corresponding to the characteristic vibrations of the nitrate anion, particularly the asymmetric N-O stretch (ν3) around 1350-1410 cm⁻¹ and the symmetric N-O stretch (ν1) around 1050 cm⁻¹ (Raman active). nih.gov

Computational studies on similar salts, such as anilinium nitrate, have shown excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra, providing a reliable basis for spectral interpretation. nih.gov

Table 3.nih.govCompound List

Advanced Analytical Methodologies for Nitric Acid N Methylurea 1/1

Chromatographic Separation and Detection of Nitric Acid--N-methylurea (1/1)

Chromatographic techniques are powerful tools for separating the components of a mixture and allowing for their individual detection and quantification. For a salt like Nitric acid--N-methylurea (1/1), which can dissociate into N-methylurea and nitrate (B79036) ions in solution, chromatographic methods can be adapted to analyze the intact salt, its constituent ions, or a derivative.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For Nitric acid--N-methylurea (1/1), HPLC methods can be developed to quantify the N-methylurea cation or the intact ion pair.

A reverse-phase HPLC (RP-HPLC) method has been successfully developed and validated for the determination of N-methylurea as a residual impurity in pharmaceutical substances. humanjournals.com This method can be adapted for the analysis of Nitric acid--N-methylurea (1/1). The separation is typically achieved on a C18 column, such as an Atlantis dC18, with a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724) as the mobile phase. humanjournals.com Detection is commonly performed using a UV detector at a low wavelength, such as 205 nm, where N-methylurea exhibits absorbance. humanjournals.com

For enhanced specificity and sensitivity, especially at trace levels, a derivatization approach can be employed. A method for the trace analysis of urea (B33335) nitrate, a closely related compound, involves derivatization with xanthydrol. nih.govresearchgate.net This reaction, when conducted in non-aqueous, neutral conditions, can be specific to the urea nitrate ion pair. nih.govresearchgate.net The resulting derivative can be separated by HPLC and detected by both UV and fluorescence detectors, offering excellent sensitivity with a quantification limit reported to be around 0.17 mM. nih.govresearchgate.net A similar strategy could be developed for Nitric acid--N-methylurea (1/1), potentially using methyl urea as an internal standard for improved accuracy. researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of N-methylurea

| Parameter | Condition |

|---|---|

| Column | Atlantis dC18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase A | 0.02M Potassium Phosphate buffer |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient reverse phase mode |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 40°C |

| Detection | UV at 205 nm |

| Retention Time | ~5.5 min for N-methylurea |

Data sourced from a validated method for N-methylurea determination. humanjournals.com

Furthermore, ion chromatography (IC) is a suitable technique for the determination of the nitrate anion. IC systems, often equipped with a suppressor and conductivity detector, can effectively separate and quantify nitrate ions. shimadzu.comlcms.czresearchgate.net The use of a hydroxide-selective anion exchange column with an electrolytically generated high-purity hydroxide (B78521) eluent has been reported for the analysis of nitrate in various matrices. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of the salt Nitric acid--N-methylurea (1/1) by GC is challenging due to its low volatility and thermal lability. However, GC coupled with a mass spectrometer (GC-MS) can be used for its analysis after a suitable derivatization step.

Derivatization is essential to convert the non-volatile N-methylurea and nitrate components into volatile derivatives suitable for GC analysis. For the nitrate component, a common derivatization strategy involves reaction with an aromatic compound, such as mesitylene, in the presence of sulfuric acid to form a stable nitroaromatic derivative, like nitromesitylene. nih.govmdpi.com This derivative can then be separated on a capillary column and detected with high sensitivity using a nitrogen-phosphorus detector (NPD) or a mass spectrometer. nih.gov

For the simultaneous analysis of nitrate and nitrite (B80452), derivatization with pentafluorobenzyl bromide (PFB-Br) in aqueous acetone (B3395972) has been shown to be effective, converting them to their respective PFB derivatives which can be analyzed by GC-MS. nih.gov This method allows for the use of 15N-labeled internal standards for accurate quantification. nih.gov A similar approach could be investigated for the derivatization of both the N-methylurea and nitrate parts of the target compound.

It is important to note that the thermal decomposition of related compounds like N-methyl-N-nitrosourea during GC analysis has been observed, highlighting the need for careful method development and validation to ensure that the detected compounds are true derivatives and not decomposition products. wikipedia.org

Table 2: GC-MS Derivatization and Analysis for Nitrate

| Step | Description |

|---|---|

| Derivatization Agent | Mesitylene in the presence of sulfuric acid |

| Derivative Formed | Nitromesitylene |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Wide-bore capillary column |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer |

| Internal Standard | 3,4-dimethylnitrobenzene |

Based on a method for nitrate analysis in biological samples. nih.gov

Electrochemical Approaches for the Quantification of Nitric Acid--N-methylurea (1/1)

Electrochemical methods offer a rapid, sensitive, and often cost-effective alternative for the quantification of electroactive species. For Nitric acid--N-methylurea (1/1), electrochemical detection can target either the nitrate anion or the N-methylurea moiety.

The electrochemical reduction of nitrate is a well-established method for its quantification. researchgate.netnih.govrsc.org This can be achieved at various modified electrodes, with copper-modified electrodes showing particular promise. researchgate.netrsc.org These electrodes exhibit selectivity for nitrate ions under mildly acidic conditions, with a linear response over a range of concentrations. rsc.org The reduction of nitrate on the electrode surface generates a current that is proportional to its concentration. Different electrochemical techniques, such as linear sweep voltammetry or amperometry, can be employed. researchgate.netnih.gov

The development of ion-selective electrodes (ISEs) is another potentiometric approach for nitrate determination. nih.gov These sensors measure the potential difference between the ISE, which contains a nitrate-specific ionophore, and a reference electrode. Solid-contact ISEs are often preferred for their ease of maintenance. nih.gov

For the N-methylurea component, while direct electrochemical methods are less common, its derivatives have been studied. For instance, the electrochemical synthesis of urea derivatives has been explored, indicating that the urea functional group can be involved in electrochemical reactions. acs.orgnih.govnih.gov The development of a specific electrochemical sensor for N-methylurea would likely involve modifying an electrode surface to facilitate a selective interaction and a measurable electrochemical response.

Table 3: Electrochemical Detection of Nitrate

| Method | Electrode | Principle | Key Features |

|---|---|---|---|

| Voltammetry | Copper-modified electrode | Reduction of nitrate ions on the electrode surface. | Selective for nitrate under acidic conditions; linear response. researchgate.netrsc.org |

| Potentiometry | Ion-Selective Electrode (ISE) | Measures potential difference due to nitrate ion activity. | Good for complex matrices; solid-contact ISEs are robust. nih.gov |

Coupled Analytical Techniques for Comprehensive Characterization of Nitric Acid--N-methylurea (1/1)

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures. researchgate.net For Nitric acid--N-methylurea (1/1), techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly valuable.

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. This allows for the direct analysis of the N-methylurea cation and the nitrate anion after separation on an HPLC column. The mass spectrometer can provide molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns, leading to highly confident identification.

A method using LC-MS/MS has been described for the measurement of nitrite and nitrate in biological fluids. nih.gov This involved derivatization with 2,3-diaminonaphthalene (B165487) (DAN) followed by analysis in positive electrospray ionization mode. nih.gov Such a strategy could be adapted for the simultaneous quantification of the N-methylurea cation and the nitrate anion from Nitric acid--N-methylurea (1/1).

Capillary electrophoresis (CE) is another separation technique that can be coupled with mass spectrometry (CE-MS) or used alone with UV detection for the analysis of ions. CE offers high separation efficiency and is well-suited for the analysis of small ions like nitrate and charged molecules like the N-methylurea cation. nih.govnih.govcapes.gov.br Methods for the determination of nitrate and nitrite in biological fluids by CE have been reported, demonstrating good resolution and sensitivity. nih.govnih.gov

The use of a time-of-flight mass spectrometer (ToF-MS) coupled with a chemical ionization source using nitrate reagent ions has been reported for the sensitive detection of various organic compounds, showcasing the versatility of nitrate-based ionization in advanced mass spectrometry techniques. copernicus.org

Table 4: Coupled Analytical Techniques for the Analysis of Components of Nitric acid--N-methylurea (1/1)

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| LC-MS/MS | HPLC separation followed by tandem mass spectrometry. | Simultaneous quantification of N-methylurea and nitrate. | High selectivity, sensitivity, and structural confirmation. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Analysis of nitrate and N-methylurea ions. | High separation efficiency, small sample volume. nih.govnih.gov |

| GC-MS | Gas chromatography separation coupled with mass spectrometry. | Analysis of derivatized N-methylurea and nitrate. | High resolution and sensitivity for volatile derivatives. nih.govnih.gov |

Applications of Nitric Acid N Methylurea 1/1 in Chemical and Biological Research Paradigms Excluding Prohibited Content

Role of Nitric Acid--N-Methylurea (1/1) as a Foundational Chemical Research Tool

Nitric acid--N-methylurea (1/1) is a precursor in the synthesis of N-methyl-N-nitrosourea (MNU). wikipedia.org MNU is a potent alkylating agent used in laboratory research. wikipedia.orgchemicalbook.com The preparation of MNU involves the nitrosation of N-methylurea. orgsyn.orgresearchgate.net This reaction is often carried out using a nitrite (B80452) salt, such as sodium nitrite, which is converted to nitrous acid by a mineral acid like hydrochloric acid or nitric acid. google.com

The compound's utility extends to the synthesis of other important chemical intermediates. For instance, MNU is a traditional precursor for producing diazomethane (B1218177), a versatile methylating agent in organic synthesis. wikipedia.org Although concerns about its stability have led to the use of alternative reagents, its historical and foundational role in this context is noteworthy. wikipedia.org

The chemical properties of nitric acid, a key component of the compound , are crucial to its function. Nitric acid is a strong, corrosive, and highly oxidizing mineral acid. alliancechemical.comnih.govwikipedia.org It is a colorless liquid in its pure form but can appear yellowish due to decomposition into nitrogen oxides and water. alliancechemical.comwikipedia.org Its strong acidic and oxidizing nature makes it a vital reagent in various chemical processes. alliancechemical.comibisscientific.comresearchgate.net

Utility of Nitric Acid--N-Methylurea (1/1) in Genetic Mutagenesis Studies (as a tool)

The derivative of Nitric acid--N-methylurea (1/1), N-methyl-N-nitrosourea (MNU), is a powerful mutagen used as a tool in genetic research. wikipedia.orgchemicalbook.com Its mutagenic activity stems from its ability to act as an alkylating agent, transferring its methyl group to the nucleobases within DNA. wikipedia.org This process can lead to specific types of mutations, primarily G:C to A:T transitions, which are valuable for studying gene function and mutagenesis mechanisms. nih.gov

Research has utilized MNU to induce mutations in various organisms and cell types to investigate the effects of DNA damage and repair. nih.gov Studies have been conducted on human cells using shuttle vector systems to analyze the mutations induced by MNU. nih.gov These investigations have provided insights into how factors like the transcriptional activity of a gene can influence the patterns of DNA alkylation and subsequent repair. nih.gov The specific and predictable nature of the mutations induced by MNU makes it a valuable tool for researchers exploring the intricacies of genetic pathways.

Integration of Nitric Acid--N-Methylurea (1/1) in Agricultural Research for Genetic Trait Modification (as a tool)

The mutagenic properties of N-methyl-N-nitrosourea (MNU), derived from Nitric acid--N-methylurea (1/1), have been harnessed in agricultural research to induce genetic variation in plants. This induced mutagenesis is a tool for creating new genetic traits, some of which may be beneficial for crop improvement. ijoear.comjournaljsrr.comnih.gov By treating seeds or plant tissues with mutagens like MNU, researchers can generate a population of plants with a wide range of genetic modifications. ijoear.com

This approach allows for the screening of plants with desirable traits such as increased yield, enhanced nutritional value, or improved resistance to pests and diseases. ijoear.com Genetic engineering and gene-editing technologies, in conjunction with traditional breeding methods, play a crucial role in modern agriculture for developing crops that are more productive and resilient. ijoear.comjournaljsrr.com The use of chemical mutagens is one of the methods employed to create the initial genetic diversity necessary for these breeding programs.

Improving nitrogen use efficiency (NUE) in crops is a significant goal in agricultural research to reduce the environmental impact of fertilizers and enhance sustainability. nih.govnih.gov While direct genetic engineering approaches are being explored to modify nitrogen metabolism in plants, induced mutagenesis can also contribute to this field by creating novel genetic variations that affect nutrient uptake and utilization. nih.govnih.gov

Contribution of Nitric Acid--N-Methylurea (1/1) to the Development of Novel Chemical Synthesis Strategies

The chemistry of Nitric acid--N-methylurea (1/1) and its derivatives has contributed to the development of new synthetic methodologies. The reaction to form N-methyl-N-nitrosourea (MNU) itself has been optimized for both batch and continuous flow processes. rsc.org Continuous flow synthesis offers advantages in terms of safety and scalability for the generation of potentially hazardous intermediates like MNU and diazomethane. rsc.org

The study of nitrosation reactions, central to the formation of MNU, has broader implications in organic synthesis. orgsyn.orggoogle.com Understanding the mechanisms and kinetics of these reactions allows for the development of more efficient and selective synthetic routes to a variety of nitroso compounds. researchgate.net Furthermore, the use of nitric acid as a nitrating agent is a fundamental transformation in organic chemistry, employed in the synthesis of numerous compounds, including those with applications in pharmaceuticals and materials science. google.comnih.govuma.ac.id The principles learned from these reactions can be applied to the design of novel synthetic strategies for complex molecules. colab.ws

Future Prospects and Uncharted Research Avenues for Nitric Acid N Methylurea 1/1

Exploration of Unconventional Synthetic Routes for Nitric Acid--N-Methylurea (1/1)

The conventional synthesis of N-methylurea nitrate (B79036) involves the direct exothermic reaction of urea (B33335) with nitric acid. wikipedia.orgquora.com While straightforward, this batch method presents challenges in temperature control. wikipedia.org Future research is trending towards more sophisticated and safer synthetic methodologies.

Unconventional routes that merit exploration include continuous flow synthesis and the use of alternative starting materials. Continuous flow systems, which have been successfully developed for the in-line generation of the related compound N-Nitroso-N-methylurea (MNU), offer superior control over reaction parameters like temperature and mixing, minimizing risks associated with exothermic reactions. rsc.org Adapting this technology for the production of N-methylurea nitrate could enable safer, scalable, and more consistent manufacturing. rsc.orggoogle.com Such a process would involve feeding streams of N-methylurea and nitric acid into a microreactor for precise, controlled salt formation. rsc.org

Another avenue involves synthesizing the salt from precursors other than N-methylurea itself. For instance, exploring double displacement reactions with other nitrate salts and N-methylurea derivatives could offer alternative pathways. Research into using different nitrating agents or reaction media could also yield novel synthetic protocols with improved efficiency or selectivity. uri.eduresearchgate.net

| Synthetic Route | Key Reactants | Primary Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Conventional Batch Synthesis | N-methylurea, Nitric Acid | Simplicity, Readily available reagents | Improving temperature control, Yield optimization | wikipedia.orggoogle.com |

| Continuous Flow Synthesis | N-methylurea, Nitric Acid | Enhanced safety, Scalability, High consistency, Precise process control | Reactor design, Optimization of flow rates and residence time | rsc.orggoogle.com |

| Double Displacement Reaction | N-methylurea, Metal Nitrate, Strong Acid (e.g., HCl) | Avoids direct use of concentrated nitric acid in some steps | Screening of various nitrate salts and reaction conditions | |

| Alternative Dehydrating Agents | Urea Nitrate, Acetic Anhydride/Sulfuric Acid | Pathway to derivatives like Nitrourea | Exploring dehydration mechanisms for N-methylurea nitrate | uri.edu |

Investigation of Novel Reaction Mechanisms Involving Nitric Acid--N-Methylurea (1/1)

The N-methylurea nitrate salt is intrinsically linked to the formation of N-Nitroso-N-methylurea (NMU), a potent alkylating agent. echemi.commedchemexpress.com The acidic conditions provided by the nitrate salt are crucial for the subsequent nitrosation of the N-methylurea moiety when a nitrite (B80452) source is present. nih.govorgsyn.orgnih.gov Understanding the precise role of the protonated N-methylurea cation is key to uncovering novel reaction mechanisms.

One promising area of research is the study of transnitrosation reactions. Research has shown that NMU can be formed when N-methylurea reacts with a nitroso-donor, such as N-nitrosoproline, in the presence of a catalyst like thiourea (B124793) under acidic conditions. nih.gov The kinetic data from these studies suggest a mechanism where the nitroso group is transferred from a protonated donor to thiourea, which then delivers it to N-methylurea. nih.gov The rate-determining step was identified as the formation of a complex between the protonated nitroso-donor and thiourea. nih.gov Investigating whether N-methylurea nitrate can participate directly in or mediate similar transnitrosation pathways is a significant uncharted avenue.

Furthermore, the mechanism of nitrosation typically involves the formation of the nitrosonium ion (NO+) from a nitrite source (like sodium nitrite) and a strong acid. chemicalforums.com The N-methylurea nitrate salt provides the acidic environment necessary for this, but its direct involvement as a structured reactant pair could influence reaction kinetics and selectivity in ways not seen with simple acid mixtures. Computational studies could elucidate the transition states and intermediates, revealing how the nitrate counter-ion influences the reactivity of the protonated N-methylurea cation.

| Mechanistic Aspect | Description | Key Research Findings/Questions | Reference |

|---|---|---|---|

| Role in Direct Nitrosation | Acts as the proton source to generate the active nitrosating agent (e.g., HNO₂) from nitrite salts. | How does the nitrate counter-ion affect the stability and reactivity of the protonated N-methylurea intermediate? | google.comchemicalforums.com |

| Transnitrosation Pathways | N-methylurea acts as an acceptor for a nitroso group from a donor molecule, often accelerated by a catalyst. | The rate of NMU formation is dependent on the concentrations of the nitroso-donor, catalyst, and acid, but not on the N-methylurea concentration. The rate-determining step is the formation of the initial complex. | nih.gov |

| Formation of Reactive Intermediates | The reaction proceeds via highly reactive species like the nitrosonium ion (NO+) or S-nitroso intermediates. | Can N-methylurea nitrate facilitate the formation of unique reactive intermediates or alter their reaction pathways compared to conventional acid catalysts? | nih.govchemicalforums.com |

| Computational Modeling | Use of theoretical methods (e.g., DFT) to model reaction pathways and transition states. | Future studies could model the interaction between the protonated N-methylurea cation and the nitrate anion to understand its influence on subsequent reactions. | [N/A] |

Development of Innovative Research Applications for Nitric Acid--N-Methylurea (1/1)

While the primary utility of reacting N-methylurea with a nitrosating agent has been the synthesis of NMU for use as a laboratory reagent and research chemical, the N-methylurea nitrate salt itself has several potential innovative applications. ca.govspectrumchemical.com

Energetic Materials: Urea nitrate is a well-known explosive, and its simple synthesis has made it a compound of interest in this field. wikipedia.org Given the structural similarity, N-methylurea nitrate is a candidate for a novel energetic material. Its properties, such as detonation velocity, sensitivity, and thermal stability, are uncharacterized but represent a critical area for future research. It could also serve as a precursor for other energetic compounds, analogous to how urea nitrate is a starting material for nitrourea. uri.edusciencemadness.org

Precursor in Flow Chemistry: The stability of the salt form makes N-methylurea nitrate an ideal candidate as a starting material for the continuous flow synthesis of diazomethane (B1218177). rsc.org A flow process could involve pumping a solution of the salt to react with a base, generating NMU in-situ, which is then immediately converted to diazomethane, a highly useful but explosive methylating agent. rsc.orggoogle.com This approach would circumvent the need to handle and store the unstable NMU intermediate. wikipedia.org

Agrochemical and Pharmaceutical Synthesis: Urea derivatives are a cornerstone of many pharmaceutical and agrochemical compounds. researchgate.netnih.gov N-methylurea nitrate could serve as a versatile building block or catalyst in these synthetic pathways. For example, urea nitrate has been used as a catalyst for synthesizing benzimidazoles and as a nitrating agent for aromatic compounds. researchgate.net Exploring the catalytic and reactive properties of N-methylurea nitrate in similar organic transformations could lead to novel, efficient synthetic methods.

| Potential Application | Rationale and Research Direction | Related Findings | Reference |

|---|---|---|---|

| Energetic Material | Analogous to urea nitrate, which is a known explosive. Research would focus on characterizing its explosive properties and stability. | Urea nitrate has a detonation velocity of up to 4,700 m/s and is used as a precursor to other energetic materials like nitrourea. | wikipedia.orguri.edu |

| Stable Precursor in Flow Synthesis | Provides a more stable, solid form for introducing N-methylurea into a continuous flow system for the generation of NMU and diazomethane. | Scalable and safe continuous flow procedures for generating NMU and diazomethane have already been developed. | rsc.orggoogle.com |

| Catalyst in Organic Synthesis | Urea nitrate has been shown to be an effective catalyst for reactions like the synthesis of benzimidazoles. N-methylurea nitrate could exhibit unique catalytic activity. | Urea nitrate catalyzes the formation of 1,2-disubstituted benzimidazoles efficiently under solvent-free conditions. | researchgate.net |

| Reagent for Aromatic Nitration | Urea nitrate and its thio-analogue are effective regioselective nitrating agents for aromatic compounds. | Urea nitrate and thiourea nitrate show complementary regioselectivity in the nitration of aromatic substrates. | researchgate.net |

Q & A

Q. What protocols ensure safe disposal of nitric acid byproducts from Nitric acid--N-methylurea (1/1) synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.